4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a pyrrolidine ring, and a phenylethenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
4-methyl-7-[(E)-2-phenylethenyl]-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-20-18(23-21(22-15)24-11-5-6-12-24)13-17(14-19(20)25)10-9-16-7-3-2-4-8-16/h2-4,7-10,17H,5-6,11-14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUCOGAMRJICLV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions using appropriate pyrrolidine derivatives.
Addition of the Phenylethenyl Group: The phenylethenyl group can be added via a Heck reaction, where a palladium catalyst is used to couple the phenyl group with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenylethenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and various substituted quinazolinone compounds.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The following sections detail specific applications and findings related to this compound.
Neuropharmacological Research
Research indicates that compounds with a quinazolinone structure can exhibit neuroprotective properties. Studies have shown that derivatives of quinazolinones can modulate neurotransmitter systems, potentially aiding in the treatment of conditions like Alzheimer's disease and schizophrenia.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar quinazolinone derivatives showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This suggests that 4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one could be further investigated for similar properties .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Quinazolinones have been identified as potential inhibitors of various cancer cell lines due to their ability to interfere with cellular signaling pathways.
Case Study:
In vitro studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells by activating caspase pathways. A specific derivative was found to inhibit the proliferation of human breast cancer cells (MCF-7) and induce cell cycle arrest at the G1 phase . This indicates a promising avenue for further exploration of this compound in oncology.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of quinazolinone compounds. Research has suggested that these compounds can exhibit antibacterial and antifungal activities.
Case Study:
A study highlighted that certain quinazolinones demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further investigation as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Modifications to the pyrrolidine ring or the phenylethenyl group could enhance bioavailability and target specificity.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4-quinazolinone and 6,7-dimethoxy-4-quinazolinone share the quinazolinone core structure.
Pyrrolidine Derivatives: Compounds like 1-(2-phenylethyl)pyrrolidine and 1-(4-methylphenyl)pyrrolidine have similar pyrrolidine ring structures.
Phenylethenyl Derivatives: Compounds such as trans-stilbene and 1,2-diphenylethene contain the phenylethenyl group.
Uniqueness
4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of the quinazolinone core, pyrrolidine ring, and phenylethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
4-Methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a quinazolinone core modified by a pyrrolidine ring and a phenylethenyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act on:
- Protein Kinases : The compound exhibits inhibitory activity against specific kinases involved in cancer progression.
- Hormonal Pathways : It influences steroid hormone synthesis, potentially impacting hormone-dependent cancers such as breast and prostate cancer.
Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in both breast and prostate cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins.
Case Study 2: Hormonal Regulation
In another study, the compound was tested for its ability to inhibit 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3), an enzyme crucial for the conversion of androstenedione to testosterone. The results indicated that the compound effectively reduced enzyme activity, suggesting potential use in managing hormone-sensitive tumors.
Research Findings
Research has identified several key findings regarding the biological activity of this compound:
- Selectivity : The compound shows preferential inhibition against certain kinases over others, indicating a potential for targeted therapy.
- Safety Profile : Preliminary toxicity assessments suggest that it has a favorable safety profile compared to traditional chemotherapeutics.
- Synergistic Effects : When combined with other anticancer agents, it enhances therapeutic efficacy, pointing towards potential combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
